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molecular formula C9H7ClN2O2S B8595412 (4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate

(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate

Cat. No. B8595412
M. Wt: 242.68 g/mol
InChI Key: YYOXSUGUKMHROZ-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

7-(Bromomethyl)-4-chlorothieno[3,2-d]pyrimidine (9.17 g, 33.0 mmol) was dissolved in DMF (54 mL) and then sodium acetate (27 g, 330 mmol) and potassium iodide (10.96 g, 66.0 mmol) were added thereto. The reaction mixture was stirred at 35° C. for 4 hours, diluted with ethyl acetate and washed with sat. sodium thiosulfate solution 5 times. The reaction mixture was dried with MgSO4, filtered, concentrated and purified by silica gel chromatography to obtain to obtain the title compound as a white solid.
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
10.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[C:11]([Cl:12])[C:6]=2[S:5][CH:4]=1.[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].[I-].[K+]>CN(C=O)C.C(OCC)(=O)C>[C:13]([O:16][CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[C:11]([Cl:12])[C:6]=2[S:5][CH:4]=1)(=[O:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.17 g
Type
reactant
Smiles
BrCC1=CSC2=C1N=CN=C2Cl
Name
Quantity
54 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10.96 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 35° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. sodium thiosulfate solution 5 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CSC2=C1N=CN=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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